molecular formula C9H5F2NO B6285656 6,7-difluoroquinolin-4-ol CAS No. 1215770-40-3

6,7-difluoroquinolin-4-ol

Cat. No. B6285656
CAS RN: 1215770-40-3
M. Wt: 181.1
InChI Key:
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Description

6,7-difluoroquinolin-4-ol is a chemical compound with the molecular formula C9H5F2NO . It has a molecular weight of 181.14 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) . This code provides a specific text string representation for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Analytical Methods and Antioxidant Activity

6,7-Difluoroquinolin-4-ol, as part of the broader quinoline compounds, has been indirectly associated with the study of antioxidants and their applications in various fields, such as food engineering, medicine, and pharmacy. The critical presentation of tests used to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC), highlights the relevance of quinoline derivatives in assessing the kinetics of reactions involving antioxidants. These methods, based on chemical reactions, rely on spectrophotometry and are essential in analyzing the antioxidant capacity of complex samples, potentially including those containing quinoline compounds like this compound (Munteanu & Apetrei, 2021).

Role in Organic Optoelectronics

Quinoline-based materials, including those related to this compound, have emerged as significant platforms for applications in organic optoelectronics. The review of BODIPY-based organic semiconductors, which share a structural similarity with quinoline compounds, underscores their potential as active materials in organic light-emitting diodes (OLEDs). The design and synthesis of such materials, including the exploration of near-IR emitters promoted by aggregation-induced emission (AIE), suggest a promising avenue for this compound derivatives in OLED applications (Squeo & Pasini, 2020).

Pharmacological Properties of Related Compounds

The pharmacological properties of 8-hydroxyquinoline derivatives, which are structurally related to this compound, have been extensively reviewed. These compounds exhibit a broad range of biological activities, including antimicrobial, anticancer, and antifungal effects. The synthesis of 8-hydroxyquinoline derivatives and their various pharmacological properties underline the potential of quinoline compounds, including this compound, in developing potent lead compounds with significant therapeutic value (Saadeh, Sweidan & Mubarak, 2020).

Environmental Implications

The environmental fate and degradation pathways of polyfluoroalkyl chemicals, to which this compound is structurally related, have been reviewed. The study highlights the transformation of these compounds into perfluoroalkyl carboxylic and sulfonic acids, raising concerns about their persistence and toxic profiles. Understanding the biodegradability and environmental impact of such compounds is crucial for evaluating the potential environmental implications of this compound and its derivatives (Liu & Avendaño, 2013).

Mechanism of Action

While the specific mechanism of action for 6,7-difluoroquinolin-4-ol is not provided, fluoroquinolones, in general, interact with two bacterial targets, the related enzymes DNA gyrase and topoisomerase IV, both of which are involved in DNA replication . Quinolones form complexes with these enzymes and DNA, blocking the movement of the DNA-replication fork and thereby inhibiting DNA replication .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific health hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,7-difluoroquinolin-4-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,3-difluoroaniline", "2-chloro-3-nitrobenzoic acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "potassium carbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2,3-difluoroaniline with a mixture of sulfuric and nitric acid to yield 2,3-difluoro-4-nitroaniline", "Step 2: Reduction of 2,3-difluoro-4-nitroaniline with sodium borohydride in acetic acid to yield 2,3-difluoro-4-aminophenol", "Step 3: Diazotization of 2,3-difluoro-4-aminophenol with sodium nitrite and hydrochloric acid to yield 2,3-difluoro-4-phenyldiazonium chloride", "Step 4: Coupling of 2,3-difluoro-4-phenyldiazonium chloride with 2-chloro-3-nitrobenzoic acid in the presence of sodium bicarbonate and potassium carbonate in ethanol to yield 6,7-difluoroquinoline-4-carboxylic acid", "Step 5: Reduction of 6,7-difluoroquinoline-4-carboxylic acid with sodium borohydride in ethanol to yield 6,7-difluoroquinolin-4-ol" ] }

CAS RN

1215770-40-3

Molecular Formula

C9H5F2NO

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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